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Compound of Interest

Compound Name: beta-alanyl-L-alanine

CAS No.: 34322-87-7

Cat. No.: B1582257 Get Quote

Synonyms: 3-Aminopropionyl-L-alanine; L-Alanine, N-(3-aminopropionyl)- CAS: 34322-87-7

Molecular Formula:

Molecular Weight: 160.17 g/mol

Executive Summary: The Structural Probe
-Alanyl-L-Alanine is a synthetic dipeptide analogue of carnosine (

-alanyl-L-histidine) where the L-histidine moiety is replaced by L-alanine. For drug development
scientists, this molecule serves two critical functions:

Transporter Substrate Probe: It acts as a substrate for the proton-coupled oligopeptide

transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), useful for competitive inhibition

studies without the imidazole-based side reactions of carnosine.

Metabolic Control: Unlike carnosine, which is rapidly hydrolyzed in human serum by

Carnosinase-1 (CN1),

-Alanyl-L-Alanine exhibits distinct metabolic stability profiles, making it a valuable scaffold for
designing prodrugs that require systemic circulation before intracellular release.

Physiochemical Architecture
The molecule combines a

-amino acid (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1582257?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582257?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-alanine) with an

-amino acid (L-alanine). This structural isomerism confers unique zwitterionic properties.

Property Value Biological Implication

pKa (COOH) ~3.6
Predominantly deprotonated at

physiological pH (7.4).

pKa (

)
~10.2

Higher basicity than

-amino groups due to

-position, enhancing H-bond

potential.

LogP -3.8 (Est)

Highly hydrophilic; negligible

passive diffusion across lipid

bilayers.

Solubility >50 mg/mL

Excellent aqueous solubility;

suitable for high-concentration

IV formulations.

Isoelectric Point ~6.9

Exists as a zwitterion at neutral

pH, critical for PEPT1

recognition.

Pharmacokinetics & Transporter Kinetics
The utility of

-Alanyl-L-Alanine lies in its interaction with Solute Carrier (SLC) family 15 transporters.

Mechanism of Transport (PEPT1/PEPT2)
Both PEPT1 (intestinal/hepatic) and PEPT2 (renal/neuronal) recognize the peptide bond and

the charged termini. The transport is electrogenic, driven by a proton gradient (

symport).
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Diagram 1: Proton-Coupled Transport Mechanism This diagram illustrates the symport

mechanism utilized by

-Alanyl-L-Alanine to cross the apical membrane of enterocytes.
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Kinetic Parameters
Affinity (Km):

-Alanyl-L-Alanine is a low-affinity, high-capacity substrate.

PEPT1 Km: Estimated range 1.0 – 5.0 mM. (Comparable to Gly-Sar).[3][4]

PEPT2 Km: Typically lower (~50-200 µM), indicating higher affinity in renal reabsorption.

Inhibition Constants (Ki): It effectively inhibits the uptake of
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-lactam antibiotics (e.g., Cefadroxil) and Valacyclovir, confirming they share the same binding
pocket.

Metabolic Stability Profile
A critical differentiator from Carnosine is its susceptibility to hydrolysis.

Serum Stability (CN1 Resistance)
Human Serum Carnosinase (CN1) is a metalloprotease highly specific for the Xaa-His motif.

Carnosine: Rapidly hydrolyzed (

min in serum).

-Alanyl-L-Alanine:Resistant to CN1. The absence of the imidazole ring prevents effective
docking in the CN1 active site. This allows the dipeptide to circulate systematically longer
than carnosine.

Cytosolic Stability (CN2/Nonspecific Dipeptidases)
Once inside the cell (enterocyte or hepatocyte), the molecule is subject to Cytosolic

Nonspecific Dipeptidase (CN2) and other aminopeptidases.

Hydrolysis Rate: Moderate.

-amino peptides generally show slower hydrolysis kinetics than

-

peptides due to the altered position of the amino terminus relative to the scissile bond.

Diagram 2: Differential Enzymatic Hydrolysis Comparison of metabolic fate between Carnosine

and

-Alanyl-L-Alanine.
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Chemical Synthesis Protocol
For research applications requiring high purity (>98%), Solid Phase Peptide Synthesis (SPPS)

using Fmoc chemistry is the gold standard.

Reagents
Resin: 2-Chlorotrityl Chloride Resin (prevents racemization of C-terminal Ala).

Amino Acids: Fmoc-L-Ala-OH, Fmoc-

-Ala-OH.

Coupling Agents: HBTU/DIEA or DIC/Oxyma.

Cleavage: 95% TFA / 2.5% TIS / 2.5%

.

Step-by-Step Workflow
Loading: Immobilize Fmoc-L-Ala-OH onto resin using DIEA in DCM (1 hr). Cap unreacted

sites with MeOH.

Deprotection 1: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc.

Coupling: Activate Fmoc-
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-Ala-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). Add to resin. Agitate 1 hr.

Deprotection 2: Remove N-terminal Fmoc (20% Piperidine).

Cleavage: Treat resin with TFA cocktail for 2 hrs. Precipitate filtrate in cold diethyl ether.

Purification: Preparative HPLC (C18 column, 0-10% ACN gradient).

-Ala peptides are very polar and elute early.

Diagram 3: Fmoc SPPS Pathway
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Experimental Validation: Transport Assay
To validate

-Alanyl-L-Alanine as a transporter substrate in your lab, use the following Caco-2 inhibition
protocol.
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Protocol: Competitive Inhibition Assay
Objective: Determine if

-Alanyl-L-Alanine competes for the PEPT1 transporter against the radiolabeled standard

.

Cell Culture: Seed Caco-2 cells on 12-well plates. Culture for 21 days to ensure

differentiation and PEPT1 expression.

Buffer Prep: Prepare pH 6.0 uptake buffer (25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM

, 0.8 mM

, 5 mM Glucose).

Substrate Prep:

Control: 10 µM

.

Test: 10 µM

+ 10 mM

-Alanyl-L-Alanine.

Uptake:

Wash cells 2x with warm buffer.

Incubate with Control or Test solution for 10 min at 37°C.

Termination: Aspirate and wash 3x with ice-cold PBS.

Lysis: Add 1% Triton X-100 or 0.1N NaOH.

Quantification: Scintillation counting.
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Analysis: If

-Alanyl-L-Alanine is a substrate, radioactivity in the Test wells will be significantly lower
(<50%) than Control, indicating competitive inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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